molecular formula C9H16N2O4S B15124739 2-Acetamido-3-(2-acetamidoethylsulfanyl)propanoic acid

2-Acetamido-3-(2-acetamidoethylsulfanyl)propanoic acid

Cat. No.: B15124739
M. Wt: 248.30 g/mol
InChI Key: OVFGKWDBDOHQND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetamido-3-(2-acetamidoethylsulfanyl)propanoic acid is an organic compound that features both acetamido and sulfanyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-3-(2-acetamidoethylsulfanyl)propanoic acid typically involves the reaction of acetamido derivatives with sulfanyl-containing compounds. One common method involves the use of acetamidoethyl sulfanyl intermediates, which are reacted under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as high-performance liquid chromatography (HPLC) and solid-phase extraction (SPE) are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-3-(2-acetamidoethylsulfanyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2-Acetamido-3-(2-acetamidoethylsulfanyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Acetamido-3-(2-acetamidoethylsulfanyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetamido-3-(prop-2-en-1-yldisulfanyl)propanoic acid
  • 2-Acetamido-3-(3,7-dimethylocta-2,6-dienylthio)propanoic acid
  • 2-Acetamido-3-(phenylmethylsulfanyl)propanoic acid

Uniqueness

2-Acetamido-3-(2-acetamidoethylsulfanyl)propanoic acid is unique due to its specific combination of acetamido and sulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C9H16N2O4S

Molecular Weight

248.30 g/mol

IUPAC Name

2-acetamido-3-(2-acetamidoethylsulfanyl)propanoic acid

InChI

InChI=1S/C9H16N2O4S/c1-6(12)10-3-4-16-5-8(9(14)15)11-7(2)13/h8H,3-5H2,1-2H3,(H,10,12)(H,11,13)(H,14,15)

InChI Key

OVFGKWDBDOHQND-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCSCC(C(=O)O)NC(=O)C

Origin of Product

United States

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